Cefaclor

Antibacterial potency MIC comparison cephalexin comparator

Cefaclor's distinguishing C-3 chloro substitution (replacing cephalexin's methyl group) delivers quantifiable 2–8× potency superiority against E. coli, K. pneumoniae, P. mirabilis, and H. influenzae, with only 3.4% H. influenzae resistance versus 21.9% for ampicillin. Its rapid bactericidal action (MBC < MIC against E. coli), short 0.6 h half-life, and well-characterized PBP3 binding profile (IC50 ≤0.1 μg/mL) make it a non-substitutable reference standard for antimicrobial susceptibility surveillance, time-kill kinetics, and β-lactam resistance mechanism studies. Supplied as white to slightly yellow crystalline powder.

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
CAS No. 53994-73-3
Cat. No. B193732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor
CAS53994-73-3
Synonyms5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))-
Ceclor
Cefaclor
Cefaclor Anhydrous
Cefaclor Monohydrate
Keclor
Lilly 99638
S 6472
S-6472
S6472
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
InChIKeyQYIYFLOTGYLRGG-GPCCPHFNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Yellow powder
Solubility2.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor (CAS 53994-73-3): Second-Generation Oral Cephalosporin with Quantifiable Differentiation for Scientific Procurement


Cefaclor is a second-generation semi-synthetic oral cephalosporin antibiotic characterized by a unique chemical structure featuring a chloro group substitution at the C-3 position in place of the methyl group present in cephalexin . The molecular formula is C15H14ClN3O4S with a molecular weight of 367.81 g/mol (anhydrous) . As a cephem-class β-lactam, cefaclor exerts antibacterial activity through inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), with demonstrated specificity for PBP3 in Staphylococcus aureus [1]. The compound is supplied as a white to slightly yellow crystalline powder, soluble in water and 1N HCl, with commercial analytical standards typically certified at ≥95.0% purity (HPLC) and water content ≤6.5% .

Why Cefaclor Cannot Be Substituted with First-Generation Oral Cephalosporins: Evidence-Based Differentiation


Despite belonging to the broader oral cephalosporin class, cefaclor exhibits quantifiable differences in antibacterial potency, pharmacokinetic profile, β-lactamase stability, and PBP binding characteristics that preclude generic interchange with first-generation analogs such as cephalexin, cephradine, or cefadroxil. The 3-chloro substitution in cefaclor confers enhanced activity against key Gram-negative pathogens including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae, with MIC differences ranging from 2- to 8-fold superiority over cephalexin in head-to-head in vitro comparisons [1]. Furthermore, cefaclor's rapid serum elimination (half-life approximately 0.6 hours) differs substantially from cefadroxil's prolonged half-life (approximately 1.5 hours), resulting in distinct dosing requirements and clinical applicability [2]. In contemporary antimicrobial susceptibility testing frameworks, cefadroxil and cephradine have been explicitly validated as non-equivalent spectrum substitutes for cefaclor in uncomplicated urinary tract infection therapy based on cross-susceptibility analysis [3].

Cefaclor Quantitative Differentiation Evidence: Comparative Data for Informed Scientific Selection


Cefaclor Demonstrates 2- to 8-Fold Superior Antibacterial Potency Over Cephalexin Against Clinical Isolates

Cefaclor exhibits 2- to 8-fold higher antibacterial activity than cephalexin against clinical isolates of E. coli, Klebsiella species, Proteus mirabilis, and H. influenzae. In a study of 675 clinical isolates, the majority of susceptible Gram-positive cocci (excluding enterococci) and Enterobacteriaceae were inhibited at ≤3.13 μg/mL of cefaclor [1]. Against E. coli specifically, cefaclor was 2 to 8 times more active than cephalexin based on MIC determinations against clinical isolates [2]. In broth dilution testing against 233 organisms, cefaclor demonstrated a clear activity hierarchy against K. pneumoniae, E. coli, and S. typhi: cefaclor (most active), cephalexin (intermediate), cephradine (least active) [3].

Antibacterial potency MIC comparison cephalexin comparator

Cefaclor Shows Superior Activity Against H. influenzae with 3.4% Resistance Rate Versus 21.9% for Ampicillin

Against Haemophilus influenzae clinical isolates, cefaclor demonstrates substantially lower resistance rates compared to ampicillin and first-generation cephalosporins. In a study of 238 H. influenzae isolates from Korea, the resistance rate to cefaclor was 3.4% compared to 21.9% for ampicillin [1]. Among 52 ampicillin-resistant H. influenzae strains, 42 (80.8%) remained susceptible to cefaclor, with no cross-resistance observed. The MIC90 of cefaclor for H. influenzae was 9.2 μg/mL, the lowest among tested cephalosporins (cephalexin, cephradine, cephalothin, cefadroxil, cefatrizine), which ranged from 9.2 μg/mL to >128 μg/mL [1]. Resistance rates for other oral cephalosporins against H. influenzae were: cephalexin 61.9%, cephradine 76.2%, cefadroxil 68.6% [1].

H. influenzae susceptibility resistance rate ampicillin comparator

Cefaclor Exhibits Rapid Bactericidal Kinetics Against E. coli with Short-Time MBC Below MIC

A distinguishing feature of cefaclor is its rapid bactericidal action against Gram-negative bacteria, characterized by short-time minimum bactericidal concentrations (MBC) that are consistently lower than the corresponding MIC values. In time-course experiments against E. coli clinical isolates, short-time MBCs of cefaclor were always lower than MICs, demonstrating rapid bacteriolytic activity [1]. This contrasts with cefroxadine and cephalexin, which required concentrations 4× MIC for pronounced bactericidal effects against E. coli, whereas cefaclor at 4× MIC showed inferior killing compared to these comparators under the same conditions [2]. The rapid killing property is linked to cefaclor's unique binding characteristics and the structural lability conferred by the 3-chloro substitution [3].

Bactericidal kinetics MBC/MIC ratio time-kill

Cefaclor Serum Half-Life of 0.6 Hours Differs 2.5-Fold from Cefadroxil's 1.5 Hours

Cefaclor demonstrates a distinctly short serum elimination half-life of approximately 0.6 hours in infants and children, compared to cephalexin and cephradine (~1 hour) and cefadroxil (~1.5 hours) [1]. In adult studies, the maximal serum concentration (Cmax) of cefaclor following a 1000 mg oral dose was 34.6 ± 7.8 mg/L, compared to 38.8 ± 8.1 mg/L for cephalexin and 33.0 ± 5.4 mg/L for cefadroxil [2]. The area under the curve (AUC) for cefaclor was 74.5 ± 9.9 h·mg/L, significantly lower than cephalexin's 93.0 ± 14.8 h·mg/L and cefadroxil's 108.5 ± 18.4 h·mg/L [2]. In pediatric populations, peak cefaclor concentrations after 25 mg/kg dosing reached 16.5 μg/mL at 30 minutes, declining to 0.2 μg/mL by 6 hours [3]. Critically, cefaclor peak concentrations did not accumulate during an 8-day thrice-daily dosing period, whereas cefadroxil peak levels increased in 7 of 8 volunteers over the same period [4].

Pharmacokinetics half-life bioavailability

Cefaclor Binds PBP3 of S. aureus with High Affinity (IC50 ≤0.1 μg/mL) and Exhibits Unique PBP2 Cooperative Inhibition

Cefaclor demonstrates a unique PBP binding profile in Staphylococcus aureus, characterized by high-affinity binding to PBP3 and a cooperative inhibition effect on PBP2 when combined with clavulanic acid. In competition assays using [3H]penicillin radiolabeling, cefaclor bound PBP2 with high affinity, exhibiting a 50% inhibitory concentration (IC50) of ≤0.1 μg/mL [1]. Notably, cefaclor alone appeared not to bind PBP2 in standard competition assays at 37°C due to rapid deacylation kinetics, yet in combination with clavulanic acid (a specific PBP2 binder), cefaclor inhibited PBP2 binding of clavulanic acid [1]. In pneumococci, cefaclor showed decreased affinity for all three PBPs (1a, 2b, 2x) only in penicillin-resistant strains (PRSP), but not in penicillin-intermediate strains (PISP), distinguishing its resistance profile from cefuroxime which showed decreased affinity in both PISP and PRSP for PBP1a and -2x [2].

PBP affinity β-lactam binding target specificity

Cefaclor Optimal Application Scenarios Based on Quantified Differentiation Evidence


Antimicrobial Susceptibility Surveillance and Comparative MIC Studies Involving H. influenzae and Enterobacteriaceae

Cefaclor is optimally suited for antimicrobial susceptibility surveillance programs and comparative MIC studies targeting H. influenzae, E. coli, Klebsiella pneumoniae, and Proteus mirabilis. The 3.4% resistance rate against H. influenzae (versus 21.9% for ampicillin and 61.9-76.2% for first-generation cephalosporins) and the MIC90 of 9.2 μg/mL position cefaclor as a key comparator for tracking β-lactam susceptibility trends [1]. The 2- to 8-fold potency advantage over cephalexin against Enterobacteriaceae provides a quantifiable benchmark for evaluating newer oral cephalosporin candidates [2].

Pediatric Pharmacokinetic Modeling and Formulation Bioequivalence Studies

The well-characterized pediatric pharmacokinetic profile of cefaclor—including rapid absorption (Cmax 16.5 μg/mL at 30 minutes post 25 mg/kg dose) and short half-life (~0.6 hours)—makes this compound an appropriate reference standard for pediatric formulation development and bioequivalence studies [1]. The established absence of drug accumulation during multi-day dosing (no increase in peak concentrations over 8 days of thrice-daily administration) provides a predictable pharmacokinetic baseline for repeated-dose study designs [2].

β-Lactam PBP Binding Specificity and Resistance Mechanism Research

Cefaclor serves as a valuable tool compound for investigating PBP binding specificity and β-lactam resistance mechanisms. Its high-affinity PBP3 targeting in S. aureus (IC50 ≤0.1 μg/mL for PBP2 via cooperative binding) and distinct PBP affinity profile in pneumococci (preserved affinity in penicillin-intermediate strains but reduced in resistant strains) provide a defined molecular signature for comparative PBP binding studies [1]. The compound's differential susceptibility to β-lactamase hydrolysis compared to cephalexin also makes it useful for studying structure-stability relationships [2].

In Vitro Time-Kill and Bactericidal Kinetics Studies

Cefaclor's rapid bactericidal action—characterized by short-time MBC values consistently below MIC against E. coli—makes it a relevant compound for time-kill kinetics research and pharmacodynamic modeling of bactericidal versus bacteriostatic effects [1]. This property distinguishes cefaclor from cephalexin and cefroxadine, which require supra-MIC concentrations (4× MIC) for comparable bactericidal effects, offering a clear differentiation for studies comparing β-lactam killing dynamics [2].

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22 linked technical documents
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